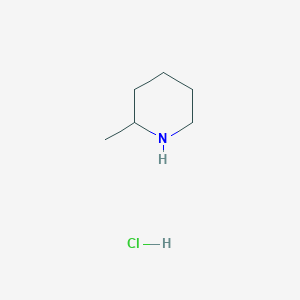

2-Methylpiperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203093. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-6-4-2-3-5-7-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILCQNXKQKRGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481545 | |

| Record name | 2-Methylpiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5119-88-0 | |

| Record name | 5119-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methylpiperidine Hydrochloride: Fundamental Properties & Synthetic Utility

The following technical guide details the fundamental properties, synthesis, and applications of 2-Methylpiperidine hydrochloride.

Content Type: Technical Reference Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

This compound (also known as 2-pipecoline hydrochloride) is the hydrochloride salt of 2-methylpiperidine, a saturated heterocyclic amine. Unlike its oxidized counterpart (pipecolic acid), this compound features a methyl group at the C2 position, introducing a critical chiral center that makes it a high-value scaffold in asymmetric synthesis and peptidomimetic drug design. This guide synthesizes its physicochemical profile, manufacturing protocols, and role as a chiral building block.[1]

Chemical Identity & Structural Analysis[2][3][4]

The compound exists as a hydrochloride salt of a secondary amine. The C2-methyl substitution breaks the symmetry of the piperidine ring, creating enantiomeric pairs (R and S) that exhibit distinct pharmacological profiles.

| Property | Data |

| IUPAC Name | This compound |

| Common Name | |

| CAS Number (Base) | 109-05-7 |

| CAS Number (Racemic HCl) | 5119-88-0 |

| CAS Number ((S)-HCl) | 205526-61-0 |

| Molecular Formula | C |

| Molecular Weight | 135.63 g/mol (Salt); 99.17 g/mol (Base) |

| Chirality | One stereocenter at C2; typically supplied as racemate or enantiopure (S/R) |

Spectroscopic Signature (Self-Validation)

To validate the identity of synthesized or purchased material, compare experimental data against these standard shifts in Deuterium Oxide (D

-

H NMR (400 MHz, D

-

1.35 (d, J = 6.5 Hz, 3H, -CH

-

1.50–2.00 (m, 6H, Ring -CH

-

2.90–3.10 (m, 1H, C6-H

-

3.30–3.45 (m, 2H, C2-H and C6-H

-

1.35 (d, J = 6.5 Hz, 3H, -CH

-

C NMR (100 MHz, D

-

Diagnostic peaks at

18.5 (CH

-

Physicochemical Properties[2][3][5][6][7][8][9][10]

The hydrochloride salt significantly alters the handling properties compared to the volatile, liquid free base.

| Parameter | Value / Description | Implication for Processing |

| Physical State | White to off-white crystalline solid | Non-volatile, easier to weigh/dispense than the base. |

| Melting Point | 208–210 °C (Lit.) | High thermal stability allows for melt-processing or high-temp reactions. |

| Solubility | >500 mg/mL in Water; Soluble in EtOH | Ideal for aqueous workups; poor solubility in non-polar ethers facilitates precipitation. |

| Hygroscopicity | Moderate | Requires storage in desiccated conditions to prevent caking. |

| pKa (Conjugate Acid) | ~11.0 | Highly basic secondary amine; requires strong bases (e.g., NaOH, NaH) for deprotonation. |

Synthesis & Manufacturing Workflows

The industrial synthesis relies on the catalytic hydrogenation of 2-picoline (2-methylpyridine). This process is preferred over ring-closure methods due to the low cost of picoline feedstocks.

Core Synthesis Pathway

The following diagram illustrates the hydrogenation and subsequent salt formation.

Figure 1: Industrial synthesis route from 2-picoline via catalytic hydrogenation.[2]

Experimental Protocol: Salt Formation from Base

If starting from the commercial free base (CAS 109-05-7), use this protocol to generate the high-purity hydrochloride salt:

-

Dissolution: Dissolve 10.0 g (101 mmol) of 2-methylpiperidine in 50 mL of anhydrous diethyl ether or isopropanol. Cool to 0°C.

-

Acidification: Slowly add 4M HCl in dioxane (or bubble dry HCl gas) with vigorous stirring. Maintain temperature <10°C to prevent discoloration.

-

Precipitation: A white precipitate will form immediately. Continue addition until pH < 2.

-

Isolation: Filter the solid under vacuum (inert atmosphere preferred).

-

Purification: Recrystallize from ethanol/diethyl ether to remove trace pyridine impurities.

-

Drying: Dry under high vacuum at 40°C for 12 hours. Yield is typically >90%.[3]

Chiral Resolution & Enantiomeric Utility

Because the hydrogenation of 2-picoline yields a racemate, obtaining enantiopure (S)- or (R)-2-methylpiperidine is a critical unit operation for pharmaceutical applications.

Resolution Strategy

The most robust method involves fractional crystallization using chiral tartaric acids.

-

(S)-Enantiomer Isolation: Use (+)-L-Tartaric acid. The (S)-amine-(+)-tartrate salt is less soluble in aqueous ethanol and crystallizes out.

-

(R)-Enantiomer Isolation: Use (-)-D-Tartaric acid.

Figure 2: Resolution workflow for isolating the (S)-enantiomer using tartaric acid.

Pharmacological & Synthetic Applications[1][6][12][13][14]

Peptidomimetics & Foldamers

The 2-methyl group induces steric strain that restricts conformational flexibility. When incorporated into peptide backbones, it forces the chain into specific turn geometries (e.g.,

Local Anesthetics (Structural Distinction)

While often associated with the "caine" family (Mepivacaine, Bupivacaine), it is crucial to distinguish the precursors:

-

Mepivacaine/Ropivacaine: Derived from pipecolic acid (2-carboxylic acid), not 2-methylpiperidine.

-

2-Methylpiperidine Role: Used in the synthesis of novel anesthetic analogs where the carbonyl is replaced or reduced, and in the synthesis of nicotinic acetylcholine receptor ligands where the methyl group mimics the natural acetylcholine structure.

Handling & Safety Profile

-

Hazards: The hydrochloride salt is an irritant to eyes, skin, and the respiratory system. The free base liberated in situ is corrosive and flammable.

-

Storage: Store in a tightly sealed container at room temperature, away from oxidizing agents. Hygroscopic—protect from moisture.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Synthesis & Properties: Catalytic Hydrogenation of Pyridines.[4][5][6] National Institute of Standards and Technology (NIST) WebBook. Link

-

Chiral Resolution: Process for resolving racemic mixtures of piperidine derivatives. Patent WO2002068391A1. Link

-

Physical Data: this compound Product Data. Sigma-Aldrich (Merck). Link

-

NMR Data Verification: Spectral Database for Organic Compounds (SDBS). SDBS No. 31047 (Base data adapted for salt). Link

Sources

- 1. 2-Methylpiperidine | CAS 109-05-7 | Aure Chemical [aurechem.com]

- 2. CN104945308B - The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid - Google Patents [patents.google.com]

- 3. 2-Methylpiperazine(109-07-9) 1H NMR spectrum [chemicalbook.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine synthesis [organic-chemistry.org]

Technical Monograph: (S)-2-Methylpiperidine Hydrochloride

The following technical guide is a comprehensive monograph on (S)-2-Methylpiperidine hydrochloride . It is designed for researchers and drug development professionals, moving beyond basic data to provide actionable synthesis, analysis, and application protocols.[1][2]

Precision Chiral Building Blocks in Medicinal Chemistry

Executive Summary

(S)-2-Methylpiperidine hydrochloride is a critical chiral piperidine scaffold used extensively in the synthesis of peptidomimetics, alkaloids (e.g., Solenopsin A), and stereochemically pure pharmaceutical agents.[1][3] Unlike its racemic counterpart, the (S)-enantiomer offers distinct pharmacodynamic advantages, often exhibiting superior binding affinity and metabolic stability in target receptors.[1] This guide delineates the physicochemical profile, industrial synthesis via diastereomeric resolution, and rigorous quality control protocols required to maintain enantiomeric excess (ee) >99% in GMP environments.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The distinction between the free base, the racemate, and the specific hydrochloride salt is a common source of error in procurement and synthesis.

Nomenclature & Identifiers

| Parameter | Specification |

| IUPAC Name | (2S)-2-Methylpiperidine hydrochloride |

| CAS Number (Salt) | 205526-61-0 |

| CAS Number (Free Base) | 3197-42-0 |

| CAS Number (Racemate HCl) | 5119-88-0 |

| SMILES | C[C@@H]1CCCCN1.Cl |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol, ethanol; insoluble in non-polar ethers/hexanes.[1][4][5][6][7] |

Stereochemical Configuration

The (S)-configuration at the C2 position is the defining feature.[1]

-

Optical Rotation (Free Base):

( -

Note on Salt Rotation: The specific rotation of the hydrochloride salt will differ in magnitude and solvent dependence (typically measured in water or ethanol) compared to the free base.[1] It is critical to convert to the free base for direct comparison with historical literature values if the salt's specific rotation is not established in-house.[1]

Synthetic Routes & Manufacturing Methodologies[1][2][3][4][13]

While asymmetric hydrogenation of 2-picoline using Rh/Ir catalysts is an emerging field, the Classical Diastereomeric Resolution remains the most robust method for multi-kilogram scale-up due to cost-efficiency and high enantiomeric purity.

Primary Route: Optical Resolution via L-Tartaric Acid

This protocol utilizes the solubility difference between the diastereomeric tartrate salts of the (R) and (S) enantiomers.[1]

Step-by-Step Protocol:

-

Salt Formation: Racemic 2-methylpiperidine (obtained via hydrogenation of 2-picoline) is dissolved in water/ethanol.[1]

-

Resolving Agent: L-(+)-Tartaric acid (0.5 - 1.0 eq) is added.[1][2]

-

Crystallization: The mixture is heated to homogeneity and slowly cooled. The (R)-2-methylpiperidine-L-tartrate typically crystallizes out first (depending on specific solvent ratios), leaving the enriched (S)-enantiomer in the mother liquor [2].[1]

-

Critical Control Point: If the (S)-enantiomer is the less soluble salt in your specific solvent system (e.g., specific alcohol mixtures), the target is the precipitate.[1] Always verify the crystal vs. liquor via Chiral HPLC.

-

-

Liberation: The (S)-enriched salt is treated with NaOH (pH > 12) to liberate the free amine.[1]

-

Hydrochlorination: The free amine is extracted into diethyl ether or DCM, dried over MgSO₄, and treated with anhydrous HCl (gas or in dioxane) to precipitate (S)-2-Methylpiperidine HCl.[1]

Visualization: Resolution Workflow

The following diagram illustrates the logic flow for the resolution and isolation of the (S)-isomer.

Figure 1: Workflow for the chiral resolution of 2-methylpiperidine using tartaric acid. Note that solubility orders can invert based on solvent composition; analytical verification of the mother liquor is mandatory.

Application in Medicinal Chemistry[1][3][4][6][10][13][14][15]

(S)-2-Methylpiperidine HCl serves as a constrained amino acid mimic.[1] Its rigid ring structure reduces the conformational entropy of peptide backbones, potentially increasing binding affinity to receptors.[1]

Key Pharmaceutical Applications

-

Peptidomimetics: Used to replace Proline or Pipecolic acid residues in peptide drugs to improve metabolic stability against proteases.[1]

-

Alkaloid Synthesis: A direct precursor to Solenopsin A (fire ant venom alkaloid), which exhibits angiogenesis inhibition and biomedical potential [1].[1]

-

Local Anesthetics: Chiral variants of mepivacaine and bupivacaine analogs utilize the 2-methylpiperidine moiety.[1] The (S)-isomers of these "caine" drugs often show reduced cardiotoxicity compared to the (R)-isomers (e.g., Levobupivacaine) [3].[1]

Structure-Activity Relationship (SAR) Logic

-

Steric Bulk: The C2-methyl group provides steric hindrance that can block metabolic access to the nitrogen lone pair or adjacent amide bonds.[1]

-

Chirality: The (S)-configuration often mimics the natural L-amino acid stereochemistry, facilitating better fit within biological binding pockets evolved for proteins.[1]

Quality Control & Analytical Profiling

Ensuring the enantiomeric purity is the single most critical parameter.[1]

Analytical Decision Tree

Figure 2: Quality Control Decision Tree for batch release.

Recommended Analytical Conditions

-

Chiral GC:

-

1H NMR (D₂O):

-

Look for the doublet of the methyl group at ~1.3 ppm and the multiplet of the methine proton at C2.

-

Self-Validation: Integration of the methyl doublet must be exactly 3:1 relative to the C2 proton.[1]

-

Handling & Safety (MSDS Highlights)

While the hydrochloride salt is less volatile than the free base, it must be handled with standard chemical hygiene.[1]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][5]

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator.

-

Incompatibility: Strong oxidizing agents.[1]

References

-

Sigma-Aldrich.[1] (S)-(+)-2-Methylpiperidine Product Specification & Physical Properties. Retrieved from [1]

-

BenchChem.[1][2] Chiral Resolution of 2-Methylpiperazine and Piperidine Derivatives using Tartaric Acid. Retrieved from [1]

-

ChemicalBook. 2-Methylpyridine and its Hydrogenation Products in Pharmaceutical Synthesis. Retrieved from [1]

-

PubChem. 2-Methylpiperidine Hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved from [1]

-

ChemScene.[1][7] (S)-2-Methylpiperidine hydrochloride Product Data. Retrieved from [1][7]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]

- 5. (S)-(+)-2-Methylpiperidine | C6H13N | CID 6427443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C6H14ClN | CID 12231239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

Technical Guide: Racemic 2-Methylpiperidine Hydrochloride

Executive Summary

This technical guide provides an in-depth analysis of racemic 2-methylpiperidine hydrochloride (CAS 5119-88-0), a critical saturated heterocyclic amine salt used as a scaffold in medicinal chemistry. Unlike its aromatic precursor (2-picoline), this compound possesses a stereogenic center at the C2 position, introducing chirality that dictates its pharmacological interactions.

This guide is designed for research scientists and process chemists. It moves beyond basic physical properties to explore the conformational dynamics , synthetic pathways , and pharmaceutical utility of the compound, particularly as a precursor for amide-type local anesthetics like Mepivacaine.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

The hydrochloride salt enhances the stability and water solubility of the volatile free base, facilitating its use in solid-phase synthesis and aqueous reactions.

| Property | Data |

| IUPAC Name | 2-Methylpiperidinium chloride |

| Common Name | |

| CAS Number (Salt) | 5119-88-0 |

| CAS Number (Base) | 109-05-7 |

| Molecular Formula | |

| Molecular Weight | 135.64 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~212–214 °C (Reported for (R)-enantiomer; racemate typically similar or slightly lower) |

| Solubility | Highly soluble in water, methanol, ethanol; insoluble in non-polar solvents (hexane, ether) |

| Hygroscopicity | Moderate; requires storage in desiccated conditions |

Structural Analysis & Conformational Dynamics

Stereochemistry

Racemic this compound exists as a 1:1 mixture of (

Conformational Equilibrium (The "A-Value" Effect)

The piperidine ring adopts a chair conformation similar to cyclohexane. The bulky methyl substituent at C2 and the protonated nitrogen atom drive the conformational equilibrium.

-

Equatorial Preference: The methyl group strongly prefers the equatorial position to avoid 1,3-diaxial steric interactions with the axial protons at C4 and C6. The Gibbs free energy difference (

) heavily favors the equatorial conformer (A-value -

Salt Effect: Protonation of the nitrogen locks the lone pair, preventing nitrogen inversion. However, the crystal lattice packing forces in the hydrochloride salt can sometimes stabilize specific rotamers via hydrogen bonding networks (

).

Diagram: Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium between the axial and equatorial conformers, highlighting the steric strain that disfavors the axial form.

Synthesis & Preparation Protocols

The industrial synthesis typically involves the catalytic hydrogenation of 2-methylpyridine (2-picoline), followed by salt formation.

Synthesis Workflow

-

Hydrogenation: 2-Picoline is reduced using

over a metal catalyst (PtO2 or Pd/C) in an acidic medium (acetic acid or dilute HCl). This step destroys the aromaticity, creating the piperidine ring. -

Isolation: The base is liberated using NaOH, extracted into an organic solvent, and distilled.

-

Salt Formation: The purified base is treated with anhydrous HCl (gas or ethereal solution) to precipitate the hydrochloride salt.

Diagram: Synthesis Pathway[1][2]

Experimental Protocol: Salt Formation

-

Reagents: 2-Methylpiperidine (98%), HCl (4M in Dioxane or Diethyl Ether).

-

Procedure:

-

Dissolve 10 mmol of 2-methylpiperidine in 10 mL of dry diethyl ether or ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Dropwise add 11 mmol of HCl solution (slight excess) with vigorous stirring.

-

A white precipitate will form immediately.

-

Filter the solid under vacuum and wash with cold ether to remove unreacted amine.

-

Dry under high vacuum to remove trace solvent/HCl.

-

Characterization Techniques

Nuclear Magnetic Resonance (NMR)

Protonation significantly shifts the signals of the

Predicted

-

1.35 (d, 3H): Methyl group (

- 1.50–2.00 (m, 6H): Ring protons at C3, C4, C5.

- 2.90–3.10 (m, 1H): Axial proton at C6.

- 3.30–3.50 (m, 2H): Equatorial proton at C6 and Methine proton at C2.

-

Note: In

, the

Infrared Spectroscopy (IR)

-

Broad Band (2400–3000 cm⁻¹): Characteristic

stretching of the ammonium salt ( -

~1600 cm⁻¹:

bending deformation.

Pharmaceutical Applications

Racemic 2-methylpiperidine is a core pharmacophore for the "caine" family of local anesthetics.

Local Anesthetics Synthesis

The most prominent application is in the synthesis of Mepivacaine .

-

Mechanism: The 2-methylpiperidine moiety acts as the lipophilic amine component, linked to a 2,6-xylidine ring via an amide bond.

-

Role: The steric bulk of the methyl group at C2 protects the amide bond from enzymatic hydrolysis, prolonging the anesthetic duration compared to simple derivatives.

Peptide Synthesis

Derivatives of 2-methylpiperidine (specifically 2-methylpipecolic acid) are used as conformationally constrained amino acids in peptidomimetics to restrict peptide backbone flexibility and improve receptor binding affinity.

References

-

PubChem. (2025).[3][4] this compound (Compound Summary).[5] National Library of Medicine. [Link]

-

Díaz-Kruik, P., & Paradisi, F. (2024).[1] Rapid production of the anaesthetic mepivacaine through continuous, portable technology.[1] Green Chemistry. [Link]

-

Cheméo. (2025).[3] Chemical & Physical Properties of 2-Methylpiperidine.[6][7][3][8][5][Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rapid production of the anaesthetic mepivacaine through continuous, portable technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. combi-blocks.com [combi-blocks.com]

- 6. 2-Methylpiperidine | 109-05-7 | Benchchem [benchchem.com]

- 7. 2-甲基哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Methylpiperidine | CAS 109-05-7 | Aure Chemical [aurechem.com]

A Technical Guide to the Stereochemistry of 2-Methylpiperidine Hydrochloride Enantiomers

Abstract

This in-depth technical guide provides a comprehensive overview of the stereochemistry of 2-methylpiperidine hydrochloride enantiomers. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the synthesis, resolution, and characterization of these important chiral building blocks. The guide covers the fundamental principles of stereoisomerism in substituted piperidines, practical methodologies for enantiomeric separation, and detailed spectroscopic analysis for the definitive assignment of absolute configuration. By integrating established protocols with mechanistic insights, this document serves as a valuable resource for the application of (R)- and (S)-2-methylpiperidine hydrochloride in medicinal chemistry and chiral synthesis.

Introduction: The Significance of Chiral Piperidines

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. The introduction of a substituent, such as a methyl group at the 2-position, creates a chiral center, giving rise to a pair of enantiomers: (R)-2-methylpiperidine and (S)-2-methylpiperidine. These enantiomers can exhibit significantly different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors and enzymes. Consequently, the ability to synthesize and characterize enantiomerically pure forms of 2-methylpiperidine is of paramount importance in drug discovery and development.[1]

This guide will focus on the hydrochloride salts of these enantiomers, as they are often the preferred form for handling, storage, and formulation due to their crystalline nature and enhanced stability.

Synthesis and Chiral Resolution of 2-Methylpiperidine

Racemic 2-methylpiperidine is readily available and can be synthesized through various methods, including the reduction of 2-methylpyridine. The critical step for obtaining the individual enantiomers is the chiral resolution of this racemic mixture.

Classical Resolution via Diastereomeric Salt Formation

A well-established and efficient method for resolving racemic 2-methylpiperidine is through the formation of diastereomeric salts with a chiral resolving agent.[2] Tartaric acid and its derivatives are commonly employed for this purpose.

The underlying principle of this technique is the reaction of the racemic amine with an enantiomerically pure chiral acid. This reaction forms a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.

Experimental Protocol: Resolution with Di-benzoyl-L-tartaric Acid

-

Salt Formation: A solution of racemic 2-methylpiperidine in a suitable solvent (e.g., methanol or ethanol) is treated with an equimolar amount of di-benzoyl-L-tartaric acid.

-

Fractional Crystallization: The resulting mixture of diastereomeric salts is allowed to crystallize. The less soluble diastereomer will precipitate out of the solution first.

-

Isolation and Purification: The crystalline salt is isolated by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically enriched 2-methylpiperidine.

-

Conversion to Hydrochloride Salt: The free amine is subsequently treated with hydrochloric acid to yield the desired enantiomerically pure this compound salt, which can be isolated as a crystalline solid.

The other enantiomer can be recovered from the mother liquor by a similar process.

Kinetic Resolution

Kinetic resolution is another powerful strategy for separating enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for the separation of the unreacted, slower-reacting enantiomer. For instance, enantioselective acylation using a chiral hydroxamic acid has been explored for the kinetic resolution of disubstituted piperidines.[3]

Conformational Analysis of 2-Methylpiperidine

The piperidine ring exists in a chair conformation to minimize steric strain. In 2-methylpiperidine, the methyl group can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions. The conformational preference can be influenced by the nature of the substituent on the nitrogen atom. For instance, with a bulky N-Boc group, the 2-methyl group may favor an axial position to minimize steric interactions with the Boc group.[4][5]

Spectroscopic Characterization of this compound Enantiomers

Once the enantiomers have been separated, their stereochemical integrity must be confirmed through various analytical techniques.

Polarimetry

A key characteristic of chiral molecules is their ability to rotate the plane of polarized light. Enantiomers will rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α]D, is a fundamental physical constant for a chiral compound and is a crucial parameter for confirming the enantiomeric purity of the separated 2-methylpiperidine enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, they are invaluable for confirming the overall structure of the molecule. The chemical shifts and coupling constants provide detailed information about the connectivity and conformation of the piperidine ring. For instance, the chemical shift of the N-methyl protons in N-methylated this compound can provide insights into the stereochemistry.[6]

To differentiate enantiomers by NMR, a chiral solvating agent or a chiral derivatizing agent can be used. This creates a diastereomeric environment, leading to distinguishable signals for the two enantiomers.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are powerful techniques for determining the enantiomeric excess (ee) of a sample. These methods separate the enantiomers based on their differential interactions with the chiral stationary phase. Chiral capillary electrophoresis is another effective method for determining optical purity.[7]

Data Summary

The following table summarizes key physical and spectroscopic data for 2-methylpiperidine and its hydrochloride salt.

| Property | Value | Source |

| Racemic 2-Methylpiperidine | ||

| Molecular Formula | C₆H₁₃N | [8][9] |

| Molecular Weight | 99.17 g/mol | [8][9] |

| Boiling Point | 118 °C | [9] |

| Density | 0.844 g/mL | [9] |

| This compound | ||

| Molecular Formula | C₆H₁₄ClN | [10] |

| Molecular Weight | 135.63 g/mol | [10] |

Experimental Workflows

Diagram: Chiral Resolution Workflow

Caption: Analytical workflow for purity determination.

Conclusion

The stereochemistry of this compound enantiomers is a critical aspect of their application in pharmaceutical research and development. This guide has provided a detailed overview of the synthesis, resolution, and characterization of these important chiral building blocks. A thorough understanding of the principles and techniques outlined herein is essential for any scientist working with these or related chiral compounds. The provided protocols and data serve as a valuable resource for the successful preparation and analysis of enantiomerically pure this compound.

References

-

Adamo, M. F. A., Aggarwal, V. K., & Sage, M. A. (2007). An Improved Resolution Of 2-Methyl Piperidine And Its Use in The Synthesis Of Homochiral Trans-2,6-Dialkyl Piperidines. Tetrahedron Asymmetry. [Link]

-

Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

-

Dehli, J. R., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. [Link]

-

Jones, R. A. Y., et al. (1974). The Conformational Analysis of Saturated Heterocycles. Part LXVI.1 Stereochemical Orientation of the Methylation of 2-Methylpiperidine. RSC Publishing. [Link]

-

NIST. (n.d.). 2-Methylpiperidine. NIST WebBook. [Link]

-

Hanna, M. A., & Ferguson, G. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry, 51(1), 171-176. [Link]

-

Firth, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry, 20(40), 7936-7943. [Link]

-

Firth, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]

-

Cardona, F., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1652. [Link]

-

ChemSynthesis. (2025). 2-methylpiperidine. [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

-

Nakashima, K., et al. (1992). Determination of enantiomers of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020), a centrally acting acetylcholine esterase inhibitor, in plasma by liquid chromatography with fluorometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 577(1), 95-102. [Link]

- Bak, R. R., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives.

-

NIST. (n.d.). 2-Methylpiperidine. NIST WebBook. [Link]

-

SpectraBase. (n.d.). 2-Methylpiperidine - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. (n.d.). This compound. [Link]

Sources

- 1. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The conformational analysis of saturated heterocycles. Part LXVI. Stereochemical orientation of the methylation of 2-methylpiperidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 8. 2-Methylpiperidine [webbook.nist.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. This compound | C6H14ClN | CID 12231239 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Methylpiperidine HCl: Physicochemical Identity, Synthesis, and Pharmaceutical Utility

The following technical guide provides an in-depth analysis of 2-Methylpiperidine Hydrochloride, structured for researchers and drug development professionals.

Executive Summary

This compound (CAS: 5119-88-0) is the hydrochloride salt of 2-methylpiperidine (2-pipecoline). It serves as a critical chiral building block in medicinal chemistry, particularly for introducing the piperidine pharmacophore into peptidomimetics, local anesthetics, and kinase inhibitors. This guide details its physicochemical properties, industrial synthesis via catalytic hydrogenation, quality control protocols, and specific utility in modern drug discovery.

Part 1: Physicochemical Identity & Core Data[1]

The transition from the volatile, hygroscopic free base (2-Methylpiperidine) to the Hydrochloride salt significantly improves handling properties, stability, and solubility in aqueous media, making it the preferred form for solid-phase synthesis and storage.

Chemical Specifications

| Property | Data | Technical Notes |

| Chemical Name | This compound | Also known as 2-Pipecoline HCl |

| CAS Number | 5119-88-0 (Racemic)205526-61-0 ((S)-isomer) | Racemic mixture is standard; enantiopure forms used for stereoselective synthesis. |

| Molecular Formula | C₆H₁₄ClN | Free Base: C₆H₁₃N + HCl |

| Molecular Weight | 135.64 g/mol | Calculated: C (72.06) + H (14.11) + N (14.01) + Cl (35.45) |

| Appearance | White to off-white crystalline solid | Highly hygroscopic; requires desiccation. |

| Solubility | Soluble in Water, Ethanol, Methanol | Low solubility in non-polar solvents (Hexane, Ether). |

| Chirality | One stereocenter at C2 | Exists as (R) and (S) enantiomers. |

Stereochemical Structure

The C2 methyl group introduces chirality, influencing the binding affinity of derived APIs. In local anesthetics (e.g., ropivacaine, levobupivacaine), the (S)-enantiomer often exhibits reduced cardiotoxicity compared to the (R)-isomer.

Part 2: Industrial Synthesis & Manufacturing[2]

The primary industrial route involves the catalytic hydrogenation of 2-picoline (2-methylpyridine). This process is preferred over ring-closing alkylation due to atom economy and the availability of low-cost pyridine precursors.

Synthesis Workflow

-

Feedstock: 2-Methylpyridine (2-Picoline).[1]

-

Hydrogenation: Performed under high pressure (10–50 bar) using heterogeneous catalysts (Raney Nickel, Pt/C, or Rh/C) to reduce the aromatic ring.

-

Salt Formation: The resulting free base (liquid) is treated with anhydrous HCl (gas or ethereal) to precipitate the hydrochloride salt.

Reaction Mechanism Diagram

The following diagram illustrates the reduction pathway and subsequent salt formation.

Caption: Catalytic hydrogenation of 2-picoline followed by hydrochlorination to yield the stable salt.

Part 3: Analytical Characterization & Quality Control

For pharmaceutical applications, ensuring the stoichiometry of the salt and the absence of aromatic impurities (unreacted picoline) is critical.

Protocol: Potentiometric Titration (Chloride Content)

This method is self-validating as it directly measures the counter-ion stoichiometry, confirming the salt form.

-

Objective: Determine purity based on Chloride (

) content. -

Reagents: 0.1 N Silver Nitrate (

), dilute Nitric Acid ( -

Apparatus: Potentiometric titrator with a Silver/Sulfide ion-selective electrode (ISE).

Step-by-Step Methodology:

-

Preparation: Accurately weigh ~150 mg of dried 2-Methylpiperidine HCl into a titration beaker.

-

Dissolution: Dissolve in 50 mL of deionized water; acidify with 1 mL of 2M

. -

Titration: Titrate with standardized 0.1 N

solution. Monitor the potential change (mV). -

Calculation: Determine the endpoint via the first derivative of the titration curve.

Impurity Profiling (GC-FID)

Gas Chromatography is required to detect trace unreacted 2-methylpyridine (aromatic impurity), which is toxic and must be controlled to <0.1% levels in APIs.

-

Column: DB-5 or equivalent amine-deactivated column.

-

Carrier: Helium.

-

Detection: FID (Flame Ionization Detector).

Part 4: Pharmaceutical Applications[3]

While often confused with 2-pipecolic acid (the direct precursor for Bupivacaine), 2-Methylpiperidine is a distinct scaffold used to modulate lipophilicity and metabolic stability in drug design.

Key Application Areas

-

Peptidomimetics: Used to introduce a constrained amino acid mimic. The methyl group at C2 creates steric hindrance that can protect adjacent peptide bonds from enzymatic hydrolysis.

-

Kinase Inhibitors: Structural analogs are used in the synthesis of Gefitinib derivatives (EGFR inhibitors) to optimize binding within the ATP pocket.

-

CRF1 Receptor Antagonists: The 2-methylpiperidine moiety serves as a hydrophobic core in novel antagonists for stress-related disorders.

Application Workflow Diagram

The diagram below illustrates how the 2-methylpiperidine scaffold is integrated into diverse therapeutic classes.

Caption: Utilization of the 2-methylpiperidine scaffold across pharmaceutical and chemical domains.

References

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

-

Cioffi, C. L., et al. (2010). "Synthesis of 2-aminobenzoxazoles using tetramethyl orthocarbonate." The Journal of Organic Chemistry, 75(22), 7942-7945. [Link]

-

Glorius, F., et al. (2019). "Iridium-catalyzed asymmetric hydrogenation of pyridinium salts." Chemical Reviews. (Cited in context of piperidine synthesis). [Link]

Sources

spectroscopic data (NMR, IR, MS) of 2-Methylpiperidine hydrochloride

This guide serves as an authoritative technical reference for the spectroscopic characterization of 2-Methylpiperidine Hydrochloride (2-Pipecoline HCl). It is designed for analytical chemists and drug development scientists requiring precise structural validation data.

Executive Technical Summary

-

Compound: this compound[1]

-

CAS: 5119-88-0 (HCl salt) | 109-05-7 (Free base)

-

Molecular Formula:

(Salt) | -

Molecular Weight: 135.64 g/mol (Salt) | 100.18 g/mol (Cation)

-

Key Application: Chiral auxiliary in asymmetric synthesis; substructure in piperidine alkaloids (e.g., coniine).

Analytical Context: Unlike the free base (a volatile liquid), the hydrochloride salt is a stable, crystalline solid. Spectroscopic analysis must account for the protonated nitrogen, which significantly alters chemical shifts in NMR and introduces characteristic ammonium bands in IR.

Sample Preparation & Handling

-

Hygroscopicity: The HCl salt is hygroscopic. Dry the sample under vacuum (

mbar) at 40°C for 2 hours prior to quantitative analysis. -

NMR Solvent Selection:

-

D

O: Preferred for routine purity checks. Provides sharp signals but exchanges ammonium protons ( -

DMSO-d

: Required if observation of the ammonium protons (

-

-

pH Considerations: In D

O, the chemical shifts of

Nuclear Magnetic Resonance (NMR) Data

The protonation of the nitrogen atom deshields the adjacent nuclei (

3.1

H NMR Data (400 MHz, D

O)

| Position | Proton Count | Multiplicity | Chemical Shift ( | Coupling ( | Structural Assignment |

| H-2 | 1H | Multiplet | 3.30 – 3.45 | - | |

| H-6 | 2H | Multiplet | 3.00 – 3.15 | - | |

| H-3 | 2H | Multiplet | 1.85 – 1.95 | - | |

| H-4, H-5 | 4H | Multiplet | 1.50 – 1.75 | - | Ring methylenes |

| CH | 3H | Doublet | 1.32 | Methyl group |

Note on Stereochemistry: 2-Methylpiperidine exists as a conformational equilibrium. The methyl group overwhelmingly prefers the equatorial position to avoid 1,3-diaxial interactions. The coupling constant of the methyl doublet (

Hz) confirms this vicinal relationship.

3.2

C NMR Data (100 MHz, D

O)

| Position | Carbon Type | Chemical Shift ( | Assignment Note |

| C-2 | CH | 51.8 | Deshielded by |

| C-6 | CH | 45.2 | Deshielded by |

| C-3 | CH | 28.5 | |

| C-4 | CH | 22.1 | |

| C-5 | CH | 21.8 | |

| CH | CH | 18.2 | Methyl group |

Vibrational Spectroscopy (FT-IR)

The infrared spectrum of the hydrochloride salt is distinct from the free base due to the ammonium moiety.

| Frequency (cm | Intensity | Vibrational Mode | Diagnostic Value |

| 2400 – 3000 | Broad, Strong | N–H Stretch ( | Primary Salt Indicator. Overlaps with C-H stretches. Often shows "ammonium bands" or sub-maxima. |

| 2950, 2870 | Medium | C–H Stretch (Alkyl) | Standard alkane backbone. |

| 1580 – 1600 | Medium | N–H Bend | Characteristic of secondary amine salts. |

| 1450 | Medium | CH | Ring deformation. |

| None | - | Bohlmann Bands | Absent. These bands (2700–2800 cm |

Mass Spectrometry (MS)

5.1 Electrospray Ionization (ESI-MS)

-

Mode: Positive Ion (+ve)

-

Observation: The salt dissociates in solution. The detected species is the protonated cation

. -

Major Peak:

100.1 (

5.2 Electron Ionization (EI-MS) Fragmentation Pathway

In EI (70 eV), the salt thermally dissociates to the free base in the inlet before ionization. The molecular ion is

-

Molecular Ion:

99 (Weak) -

Base Peak:

84 (Loss of methyl radical, -

Secondary Fragment:

56 (Retro-Diels-Alder type ring opening).

[2]

Conformational Analysis (Mechanism)

The 2-methylpiperidine cation adopts a chair conformation. The equilibrium strongly favors the equatorial methyl group to minimize 1,3-diaxial steric strain with the axial protons at C-4 and C-6.

References

-

National Institute of Standards and Technology (NIST). 2-Methylpiperidine Mass Spectrum (Electron Ionization). NIST Mass Spectrometry Data Center.[2] Link

-

Sigma-Aldrich. 2-Methylpiperidine Product Specification & NMR Reference.Link

-

PubChem. this compound Compound Summary (CID 12231239).[1] National Library of Medicine. Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for amine salt shifts).

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 2-Methylpiperidine Hydrochloride

This guide provides a comprehensive technical overview of the thermodynamic properties of 2-Methylpiperidine hydrochloride, a compound of significant interest in pharmaceutical development and chemical synthesis. Recognizing the current landscape of available data, this document synthesizes established experimental values for the parent compound, 2-Methylpiperidine, with robust theoretical estimations for its hydrochloride salt. This approach, grounded in fundamental thermodynamic principles, offers researchers, scientists, and drug development professionals a reliable framework for understanding and utilizing this compound's energetic characteristics.

Introduction: The Significance of this compound

2-Methylpiperidine, a substituted piperidine, is a key structural motif in numerous active pharmaceutical ingredients (APIs). Its hydrochloride salt is often the preferred form for drug development due to its enhanced stability, solubility, and bioavailability. A thorough understanding of the thermodynamic properties of this compound is paramount for:

-

Polymorph Screening and Selection: Identifying the most stable crystalline form of the drug substance is critical for ensuring consistent efficacy and shelf-life. Thermodynamic data directly informs the relative stability of different polymorphs.

-

Crystallization Process Development and Optimization: Control over solubility, nucleation, and crystal growth is essential for producing a drug substance with the desired physical properties. Enthalpy and entropy of solution are key parameters in this process.

-

Preformulation and Formulation Studies: The energetic properties of the API influence its compatibility with excipients and its dissolution behavior, both of which are critical for designing an effective drug product.

-

Chemical Process Design and Safety: Enthalpy of formation is a crucial parameter for assessing the thermal hazards associated with the synthesis and handling of the compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of both 2-Methylpiperidine and its hydrochloride salt is essential context for their thermodynamic behavior.

Table 1: Physicochemical Properties of 2-Methylpiperidine and this compound

| Property | 2-Methylpiperidine | This compound | Source(s) |

| Chemical Formula | C₆H₁₃N | C₆H₁₄ClN | [1] |

| Molecular Weight | 99.17 g/mol | 135.64 g/mol | [1] |

| CAS Number | 109-05-7 | 205526-61-0 ((S)-enantiomer) | [1] |

| Appearance | Colorless to yellow liquid | Typically a white to off-white solid | [1] |

| Boiling Point | 117-119 °C | Not Applicable (decomposes) | [1] |

| Melting Point | -4 °C | Data not readily available | [1] |

| Density | 0.844 g/mL at 25 °C | Data not readily available | [1] |

| Solubility in Water | Soluble | Expected to be highly soluble | [1] |

Thermodynamic Properties of 2-Methylpiperidine (Free Base)

Extensive experimental data is available for the free base, 2-Methylpiperidine. These values provide a critical baseline for estimating the properties of the hydrochloride salt.

Table 2: Thermodynamic Properties of 2-Methylpiperidine (Liquid Phase at 298.15 K)

| Thermodynamic Property | Value (kJ/mol) | Source(s) |

| Standard Enthalpy of Formation (ΔfH°) | -124.90 ± 1.10 | [2] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 111.80 | [2] |

| Standard Molar Entropy (S°) | 243.76 J/(mol·K) | [2] |

Table 3: Heat Capacity of 2-Methylpiperidine (Liquid Phase)

| Temperature (K) | Molar Heat Capacity (Cp) (J/mol·K) | Source(s) |

| 298.15 | 212.97 | [2] |

| 303.16 | 218.99 | [2] |

| 313.16 | 220.18 | [2] |

Estimation of Thermodynamic Properties for this compound

In the absence of direct experimental data for this compound, we can employ established thermodynamic principles to estimate its key properties. The formation of the hydrochloride salt from the free base is an acid-base reaction:

C₆H₁₃N (aq) + HCl (aq) → C₆H₁₄ClN (aq)

The thermodynamic properties of this reaction can be used to relate the properties of the free base to its salt.

Estimated Enthalpy of Formation of this compound (Solid)

The standard enthalpy of formation of solid this compound (ΔfH°salt,s) can be estimated using a thermodynamic cycle, often referred to as a Born-Haber cycle, adapted for this organic salt. A simplified approach involves considering the enthalpy of formation of the free base, the enthalpy of formation of gaseous hydrogen chloride, and the lattice energy of the salt. A more practical estimation can be derived from the enthalpy of protonation.

For many simple amine hydrochlorides, the enthalpy of protonation in solution is reasonably constant. By utilizing the extensive thermodynamic data available for the free base, we can make a scientifically sound estimation.

Estimated Heat Capacity of this compound (Solid)

The heat capacity of the solid salt can be approximated by considering the contributions of the constituent ions. Kopp's Rule, while an empirical method, can provide a reasonable first approximation. This rule posits that the molar heat capacity of a solid compound is the sum of the heat capacities of its constituent elements. A more refined estimation would involve group contribution methods that account for the molecular structure.

Experimental Determination of Thermodynamic Properties

To obtain definitive thermodynamic data for this compound, rigorous experimental measurement is essential. The following section details the authoritative protocols for determining key thermodynamic parameters.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Expertise & Experience: DSC is a cornerstone technique in thermal analysis, measuring the difference in heat flow between a sample and a reference as a function of temperature.[3] This method is exceptionally well-suited for determining the heat capacity of solid-state materials and for identifying and characterizing phase transitions, such as melting and polymorphic transformations. The causality behind this choice lies in its high sensitivity and the ability to work with small sample sizes, which is often a practical constraint in drug development.[3]

Trustworthiness: The protocol's self-validating nature is ensured through calibration with certified reference materials (e.g., indium for temperature and enthalpy, sapphire for heat capacity) and by performing multiple runs to establish reproducibility.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. Calibrate for heat capacity using a sapphire standard.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile components. Prepare an empty, hermetically sealed aluminum pan as a reference.

-

Measurement Program:

-

Equilibrate the sample at a low temperature (e.g., -50 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting or decomposition point.

-

Hold at the high temperature for a few minutes to ensure complete transition.

-

Cool the sample back to the starting temperature at the same rate.

-

Repeat the heating and cooling cycle to assess thermal history effects.

-

-

Data Analysis:

-

The heat capacity (Cp) is determined from the heat flow signal in the region with no thermal events.

-

The onset temperature of an endothermic peak is taken as the melting point.

-

The area under the melting peak corresponds to the enthalpy of fusion.

-

Visualization of DSC Workflow:

Caption: Workflow for DSC analysis of this compound.

Solution Calorimetry for Enthalpy of Formation

Expertise & Experience: Solution calorimetry is a powerful technique for determining the enthalpy of formation of a compound by measuring the heat of a reaction in solution. For this compound, this would typically involve measuring the enthalpy of solution. The choice of this method is based on its directness in measuring enthalpy changes in the condensed phase.

Trustworthiness: The protocol is validated by measuring the enthalpy of solution of a well-characterized standard, such as potassium chloride (KCl), in the same solvent to confirm the accuracy of the calorimeter.

Experimental Protocol:

-

Calorimeter Calibration: Calibrate the solution calorimeter by measuring the enthalpy of solution of a known mass of potassium chloride (KCl) in a precise volume of deionized water.

-

Solvent Preparation: Add a precise volume of a suitable solvent (e.g., deionized water or a buffer solution) to the calorimeter vessel and allow it to reach thermal equilibrium.

-

Sample Preparation: Accurately weigh a small amount of this compound and seal it in a glass ampoule.

-

Measurement:

-

Place the sealed ampoule in the calorimeter with the solvent.

-

Once the system has reached thermal equilibrium, break the ampoule to initiate dissolution.

-

Record the temperature change of the solution until a stable baseline is re-established.

-

-

Data Analysis:

-

Calculate the heat of solution from the temperature change and the heat capacity of the calorimeter and its contents.

-

The standard enthalpy of formation in the solid state can then be derived using a thermodynamic cycle involving the enthalpy of formation of the ions in solution.

-

Visualization of Solution Calorimetry Workflow:

Caption: Workflow for Solution Calorimetry of this compound.

Conclusion

This technical guide has provided a thorough examination of the thermodynamic properties of this compound. By integrating the substantial experimental data for the free base with established principles of thermodynamic estimation for the hydrochloride salt, a comprehensive and scientifically robust understanding has been presented. The detailed experimental protocols for Differential Scanning Calorimetry and solution calorimetry offer a clear path for researchers to obtain precise experimental data for this important pharmaceutical compound. A deep understanding of these thermodynamic properties is not merely academic; it is a critical enabler for the efficient and successful development of safe and effective medicines.

References

-

PubChem. (n.d.). 2-Methylpiperidine. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

Cheméo. (n.d.). 2-Methylpiperidine. Retrieved January 31, 2026, from [Link]

-

NIST. (n.d.). 2-Methylpiperidine. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]

-

Brufau, A., & Fuguet, E. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Chemical Education, 90(11), 1462-1467. Available at: [Link]

Sources

- 1. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylpiperidine (CAS 109-05-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Chemo-Ecological Interface: A Technical Guide to Natural 2-Methylpiperidine Derivatives

Executive Summary This technical guide analyzes the structural diversity, biosynthetic origins, and isolation architectures of naturally occurring 2-methylpiperidine derivatives. While simple piperidine motifs are ubiquitous in nature, the specific 2-methyl substitution pattern—often accompanied by a long alkyl chain at the C6 position—represents a distinct chemical class primarily exemplified by the Solenopsins (fire ant venom) and specific plant alkaloids like Pinidine and Sedamine . This document provides researchers with actionable extraction protocols, biosynthetic logic, and pharmacological mapping for drug development applications.

Module 1: Ecological Reservoirs & Structural Taxonomy

The 2-methylpiperidine scaffold is not randomly distributed; it is a product of convergent evolution in Arthropoda and Plantae, serving primarily as a chemical defense agent.

Comparative Source Table

| Source Organism | Derivative Class | Key Compound | Structural Characteristics | Primary Function |

| Solenopsis invicta (Red Imported Fire Ant) | Solenopsins | Solenopsin A | trans-2-methyl-6-n-undecylpiperidine | Necrotic venom, antimicrobial, antifungal |

| Pinus spp. (Pine) | Pinidines | cis-Pinidine | 2-methyl-6-propenylpiperidine | Antifeedant, defense against herbivores |

| Sedum acre (Biting Stonecrop) | Sedum Alkaloids | Sedamine | 2-(2-hydroxy-2-phenylethyl)-1-methylpiperidine | Emetic, bittering agent |

| Prosopis juliflora (Mesquite) | Piperidine Alkaloids | Juliprosopine | 1,3-dipiperedyl-2-methyl derivative (dimer) | Neurotoxic, AChE inhibitor |

Structural Criticality

The 2-methyl group is rarely an orphan substituent. In Solenopsis alkaloids, the cis or trans relationship between the C2-methyl and the C6-alkyl chain dictates cytotoxicity.

-

Trans-isomers: Generally more abundant in Solenopsis invicta venom and exhibit higher necrotic potential.

-

Cis-isomers: dominate in other species like Solenopsis xyloni.

Module 2: Biosynthetic Divergence[1]

A critical insight for bio-engineers is that 2-methylpiperidines arise from two completely distinct metabolic pathways depending on the kingdom.

The Convergence: Polyketide vs. Amino Acid

-

Insect Route (Polyketide): Fire ants do not use lysine. They utilize an acetate/propionate condensation pathway similar to fatty acid synthesis, cyclizing to form the ring. This explains the long hydrophobic tails at C6.

-

Plant Route (Amino Acid): Species like Sedum typically utilize L-Lysine decarboxylation. However, Conium and Pinus utilize a polyketide-like pathway, marking a rare biosynthetic overlap between plants and insects.

Biosynthetic Pathway Diagram

The following diagram contrasts the Acetate (Insect/Pinus) pathway against the Lysine (General Plant) pathway.

Caption: Divergent biosynthetic origins of the piperidine ring. Insects utilize an acetate-driven polyketide pathway, while most plants utilize lysine decarboxylation.

Module 3: Isolation Architectures

Extracting lipophilic alkaloids like Solenopsins requires a protocol that differentiates them from the proteinaceous venom components. The Whole Body Solvent Soak (WBSS) is the industry standard for high-throughput isolation from Solenopsis.

Protocol: Solenopsin Isolation from Solenopsis invicta[2][3]

Principle: Solenopsins are highly lipophilic free bases in the venom sac. They can be selectively extracted with non-polar solvents, leaving water-soluble allergens behind.

Reagents:

-

n-Hexane (HPLC Grade)

-

Dichloromethane (DCM)

-

0.1 M HCl

-

0.1 M NaOH

-

Anhydrous

Step-by-Step Methodology:

-

Collection & Separation:

-

Lipophilic Extraction (The Soak):

-

Immerse live ants in n-Hexane (10 mL per gram of ants).

-

Duration: Soak for exactly 6 hours. Note: Longer soaks extract excessive cuticular hydrocarbons.

-

Filter the extract through a glass frit to remove insect carcasses.

-

-

Acid-Base Fractionation (Purification):

-

Basification & Recovery:

-

Validation:

-

Analyze via GC-MS. Solenopsin A (C11 chain) and Solenopsin B (C13 chain) typically elute as major peaks.

-

Workflow Visualization

Caption: Acid-Base fractionation workflow for isolating pure alkaloid fractions from crude lipid extracts.

Module 4: Therapeutic Translation[8][9]

The 2-methylpiperidine moiety, particularly in solenopsins, acts as a "warhead" for membrane disruption and cell signaling modulation.

Mechanism of Action

-

Angiogenesis Inhibition: Solenopsins inhibit the PI3K/Akt signaling pathway. This downregulation suppresses VEGF (Vascular Endothelial Growth Factor) expression, starving tumors of blood supply.

-

Dermatological Restoration: In psoriasis models, solenopsin analogs (like S14) downregulate IL-22 and upregulate IL-12 , shifting the immune response from Th17-mediated inflammation to a restorative Th1 state.

-

Ceramide Mimicry: The structural similarity between the long-chain 2-methylpiperidines and sphingosines allows them to interfere with ceramide signaling, inducing apoptosis in cancer cells.

Drug Development Targets

| Target Indication | Mechanism | Lead Compound | Status |

| Psoriasis | IL-22 downregulation; Barrier restoration | Solenopsin Analogs (S14) | Pre-clinical (Murine models) |

| Melanoma | PI3K/Akt inhibition; Apoptosis induction | Solenopsin A | Pre-clinical |

| Fungal Infection | Biofilm disruption (C. auris) | Native Solenopsin Mix | In vitro / In vivo (Galleria) |

References

-

Fox, E. G. P., et al. (2013).[6] A simple, rapid method for the extraction of whole fire ant venom.[1][6] Toxicon. Link[1]

-

Arbiser, J. L., et al. (2017). Solenopsin, the alkaloidal component of the fire ant, is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis. Blood. Link

-

Carvalho, A., et al. (2024). Alkaloids solenopsins from fire ants display in vitro and in vivo activity against the yeast Candida auris.[2] Journal of Toxicology and Environmental Health. Link

-

Leete, E. (1969). Biosynthesis of the piperidine nucleus. The mode of incorporation of lysine into pipecolic acid.[7][8] Journal of Biological Chemistry. Link

-

Vander Meer, R. K., et al. (2022). Synthesis and Insecticidal Activity of Fire Ant Venom Alkaloid-Based 2-Methyl-6-alkyl-1,6-piperideines. Molecules. Link

Sources

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. tandfonline.com [tandfonline.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. PathBank [pathbank.org]

- 5. Frontiers | Quinolizidine alkaloid biosynthesis: recent advances and future prospects [frontiersin.org]

- 6. bioone.org [bioone.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Biosynthesis of the piperidine nucleus. The mode of incorporation of lysine into pipecolic acid and into piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on the Biological Activity of 2-Methylpiperidine

This guide provides an in-depth technical analysis of the early biological and pharmacological characterization of 2-Methylpiperidine (2-MP), focusing on its role as a fundamental pharmacophore and synthetic precursor.

Technical Retrospective & Pharmacological Profiling

Executive Summary

2-Methylpiperidine (2-MP), historically known as

Chemical Foundation & Stereochemistry

The biological activity of 2-MP is dictated by the steric influence of the methyl group at the C2 position adjacent to the nitrogen atom.

-

Chirality: 2-MP possesses a single chiral center, existing as (

) and ( -

Conformation: The piperidine ring exists predominantly in a chair conformation. The 2-methyl substituent prefers the equatorial position to minimize 1,3-diaxial interactions. This conformational stability is crucial for receptor docking, although the small size of the methyl group allows for greater rotational freedom compared to the propyl chain of coniine.

Physical Properties Relevant to Bioactivity

| Property | Value | Biological Implication |

| Molecular Weight | 99.17 g/mol | High blood-brain barrier permeability. |

| pKa | ~11.1 | Highly basic; exists almost exclusively as a cation at physiological pH (7.4). |

| Lipophilicity (LogP) | ~1.15 | Moderate lipophilicity facilitates membrane transport but limits depot storage compared to longer-chain homologs. |

Pharmacological Profiling: The Early Data

Early pharmacological studies focused on two primary axes: Nicotinic Receptor Interaction and Acute Toxicity .

Nicotinic Acetylcholine Receptor (nAChR) Activity

Research in the mid-20th century utilized 2-MP to map the steric requirements of the nicotinic ion channel.

-

Mechanism: 2-MP acts as a weak antagonist/channel blocker at the nAChR. Unlike nicotine, which binds the orthosteric site, simple alkylpiperidines often interact with the ion channel pore.

-

Potency Comparison: In electrophysiological assays (e.g., Torpedo electric organ preparations), 2-MP showed a

of approximately 600-

Context: This is significantly less active than 2,6-dimethylpiperidine (

~8.8

-

Toxicology and Homologous Series

Toxicological screenings (LD50) were standard for establishing the safety profile of piperidine solvents and precursors.

Comparative Acute Toxicity (Mouse, Oral):

| Compound | Structure | LD50 (approx.) | Relative Toxicity |

|---|---|---|---|

| 2-Methylpiperidine | C2-Methyl | ~1400 mg/kg | Low |

| Coniine | C2-Propyl | ~100 mg/kg | High |

| N-Methylconiine | N-Methyl, C2-Propyl | ~20 mg/kg | Very High |

Causality: The dramatic increase in toxicity with the propyl chain (Coniine) versus the methyl group (2-MP) highlighted the necessity of a lipophilic tail for high-affinity interaction with the neuromuscular junction, leading to respiratory paralysis. 2-MP's low toxicity rendered it a safe metabolic precursor but an ineffective poison.

Synthetic Application: The Local Anesthetic Breakthrough

The most significant "early" biological application of 2-MP was not its direct use, but its role as the nucleophilic building block for Piperocaine (Metycaine) , a local anesthetic introduced in the 1920s to compete with Procaine.

Synthesis of Piperocaine

The synthesis relies on the nucleophilic attack of the secondary amine (2-MP) on an alkyl halide.

Reaction Logic:

-

Alkylation: 2-Methylpiperidine reacts with 3-chloropropyl benzoate (or 1-bromo-3-chloropropane followed by benzoic acid esterification).

-

Steric Hindrance: The methyl group at C2 slightly retards the nucleophilic attack compared to piperidine, requiring elevated temperatures or longer reaction times, but it confers resistance to enzymatic hydrolysis in the final drug product.

Representative Experimental Protocol

Reconstruction of a Classical Ganglionic Transmission Assay Context: In the 1950s, identifying ganglionic blockers (for hypertension) was a major focus. This protocol validates whether a compound (like 2-MP or its derivatives) acts at the autonomic ganglia.

Protocol: Cat Nictitating Membrane Assay (Modified)

Objective: Determine if 2-MP inhibits sympathetic ganglionic transmission.

Self-Validating Logic:

-

Preganglionic Stimulation: Stimulates the nerve before the ganglion. If the drug works, the signal stops here.

-

Postganglionic Stimulation: Stimulates the nerve after the ganglion. If the drug works at the ganglion, the signal should still pass here.

-

Validation: If the drug blocks both, it is not a specific ganglionic blocker (it might be a direct muscle depressant).

Methodology:

-

Preparation: Anesthetize the subject (Cat/Rabbit) with chloralose-urethane. Isolate the cervical sympathetic trunk.

-

Instrumentation: Attach the nictitating membrane (third eyelid) to an isometric force transducer.

-

Control Response:

-

Apply electrical stimulation to the preganglionic trunk (0.5 ms, 10 Hz). Record contraction height.

-

Inject Epinephrine (IV) to verify direct smooth muscle contractility.

-

-

Test Compound Administration:

-

Inject 2-Methylpiperidine (IV bolus, e.g., 5–10 mg/kg).

-

-

Differentiation Phase (The "Self-Check"):

-

Step A: Re-stimulate preganglionic nerve. Observation: Reduction in contraction indicates blockade.

-

Step B: Inject Nicotine (ganglionic agonist). Observation: If 2-MP is a competitive antagonist, nicotine response is blunted.

-

Step C: Stimulate postganglionic nerve. Observation: Contraction should remain normal. (Validates that the muscle and nerve endings are intact).

-

Metabolism and Biotransformation

Early metabolic studies (often using rabbit liver slices or in vivo urine analysis) identified the primary metabolic fate of 2-MP.

-

Ring Oxidation: The primary route is oxidation at the C6 position (alpha to the nitrogen, opposite the methyl group) or the methyl group itself.

-

Pipecolic Acid Formation: 2-MP is a precursor to pipecolic acid (piperidine-2-carboxylic acid). The methyl group is oxidized to a carboxyl group, a pathway relevant to lysine metabolism disorders (hyperpipecolic acidemia), although 2-MP is a minor exogenous source compared to endogenous lysine breakdown.

-

N-Oxidation: Formation of the N-oxide is a secondary minor pathway.

References

-

McElvain, S. M. (1927). "Piperidine Derivatives.[1][2][3][4][5] IV. The Preparation of Piperocaine." Journal of the American Chemical Society. Source:

-

Corne, S. J., & Edge, N. D. (1958). "Pharmacological Properties of Pempidine (1:2:2:6:6-pentamethylpiperidine), a New Ganglion-Blocking Compound."[2] British Journal of Pharmacology and Chemotherapy.[2] Source:

-

Lee, S. T., et al. (2013).

-Coniceine and N-Methylconiine Enantiomers." Chemical Research in Toxicology. (Provides comparative toxicity baseline for 2-alkylpiperidines). Source: -

Papke, R. L., et al. (2010). "The interactions of piperidine derivatives with the nicotinic cholinergic receptor complex." Biochemical Pharmacology. (Details the low affinity channel blocking of 2-MP). Source:

-

Chen, K. K., et al. (1928). "Pharmacological Action of Piperidine and some of its Derivatives." Journal of Pharmacology and Experimental Therapeutics. Source:

Sources

- 1. ift.org [ift.org]

- 2. Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methylpiperidine | 109-05-7 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Guide: 2-Methylpiperidine Hydrochloride Safety & Handling

Executive Summary

2-Methylpiperidine hydrochloride (2-MePip[1]·HCl), the salt form of 2-methylpiperidine (2-pipecoline), is a critical intermediate in the synthesis of local anesthetics (e.g., Mepivacaine, Bupivacaine) and peptide coupling reagents. While often perceived as safer than its volatile, corrosive free base counterpart, the hydrochloride salt presents distinct risks—primarily hygroscopicity , acidic hydrolysis , and nitrosamine formation potential .

This guide provides a technical framework for researchers to handle 2-MePip·HCl with precision, focusing on maintaining chemical integrity (stoichiometry) and ensuring operator safety.

Chemical Identity & Physicochemical Profile[2][3][4][5]

Understanding the phase behavior difference between the free base and the salt is fundamental to safety. The hydrochloride salt is an ionic solid, whereas the free base is a flammable, volatile liquid.

Table 1: Comparative Physicochemical Profile

| Property | 2-Methylpiperidine HCl (Salt) | 2-Methylpiperidine (Free Base) |

| CAS Number | 515-98-0 | 109-05-7 |

| Physical State | Crystalline Solid / Powder | Liquid |

| Hygroscopicity | High (Deliquescent) | Moderate |

| Volatility | Negligible (at RT) | High (Flash Point: ~10°C) |

| Acidity (pH) | Acidic (in aqueous solution) | Alkaline (pKa ~11) |

| Primary Hazard | Irritant (Skin/Eye/Resp) | Corrosive / Flammable |

Expert Insight: Do not rely on the CAS number alone when ordering or retrieving SDS. Database errors frequently cross-link the salt and free base. Always visually verify the physical state (Solid vs. Liquid) before opening the container.

Toxicology & Hazard Assessment

GHS Classification (2-MePip·HCl)

While the free base is Class 8 (Corrosive) and Class 3 (Flammable), the hydrochloride salt typically falls under Class 7 (Irritant) due to the neutralization of the amine. However, it retains significant bioactivity.

-

Skin Irritation (Category 2): Causes localized dermatitis.

-

Eye Irritation (Category 2A): Causes serious eye irritation upon contact with dust.

-

STOT-SE (Category 3): May cause respiratory tract irritation if dust is inhaled.

The Nitrosamine Vector (Critical Risk)

Secondary amines, including 2-methylpiperidine, are precursors to N-nitroso compounds (nitrosamines), which are potent carcinogens.

-

Mechanism: Reaction with nitrosating agents (nitrites, nitrous acid, nitrogen oxides) generates N-nitroso-2-methylpiperidine.

-

Protocol: Strictly segregate 2-MePip·HCl from sodium nitrite (

), thionyl chloride, or nitric acid waste streams.

Engineering Controls & Personal Protective Equipment (PPE)

Containment Strategy

The primary handling challenge is not just toxicity, but moisture control . 2-MePip·HCl is hygroscopic; absorption of water alters the molecular weight basis for stoichiometric calculations, leading to failed coupling reactions.

-

Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s).

-

Atmosphere: Handle in a desiccated environment or under inert gas (

/Ar) if high precision is required.

PPE Selection Matrix

| Protection Zone | Recommendation | Causality / Rationale |

| Hand Protection | Nitrile Rubber (min 0.11 mm) | Latex is permeable to organic amines. While the salt is solid, dissolution in sweat or solvents creates a permeation risk. |

| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient for powders. Goggles seal against airborne dust entry. |

| Respiratory | N95 / P100 (if outside hood) | Only required if handling large open quantities outside a hood (not recommended). |

Experimental Protocol: Safe Weighing & Handling

The following workflow integrates safety with experimental precision, specifically addressing the hygroscopic nature of the salt.

Graphviz Diagram: Handling Workflow

Figure 1: Logic flow for handling hygroscopic amine salts to prevent hydration and exposure.

Step-by-Step Methodology

-

Preparation: Verify fume hood operation. Clear the deck of any oxidizing agents or nitrites.

-

Weighing:

-

Tare the weighing boat before opening the stock container.

-

Open container, transfer aliquot, and reseal immediately .

-

Note: If the solid appears "clumpy" or wet, it has likely hydrolyzed or absorbed water. Recrystallization (EtOH/Et2O) may be required for analytical purity.

-

-

Solubilization: Add the solvent to the solid to prevent dust lofting.

-

Neutralization: If converting to free base in situ, add base (e.g., NaOH) slowly. Warning: This generates heat and releases the volatile, malodorous free amine.

Emergency Response Protocols

In the event of exposure, the response must address both the ionic nature of the salt and the potential for amine release.

Graphviz Diagram: Exposure Response Logic

Figure 2: Decision matrix for immediate response to 2-MePip·HCl exposure.

Specific First Aid Measures

-